molecular formula C11H20N2 B14510741 2-(Tert-butylamino)-3-ethylpent-2-enenitrile CAS No. 63364-26-1

2-(Tert-butylamino)-3-ethylpent-2-enenitrile

Cat. No.: B14510741
CAS No.: 63364-26-1
M. Wt: 180.29 g/mol
InChI Key: WKXHBIGJRYEARW-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-3-ethylpent-2-enenitrile is an organic compound characterized by the presence of a tert-butylamino group, an ethyl group, and a nitrile group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-3-ethylpent-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with an appropriate alkene nitrile precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or dehydrogenation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-3-ethylpent-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

Scientific Research Applications

2-(Tert-butylamino)-3-ethylpent-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-3-ethylpent-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: A bronchodilator with a similar tert-butylamino group.

    Terbutaline: Another bronchodilator with structural similarities.

    Adrenaline: Shares some structural features but has different functional groups.

Uniqueness

2-(Tert-butylamino)-3-ethylpent-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63364-26-1

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-(tert-butylamino)-3-ethylpent-2-enenitrile

InChI

InChI=1S/C11H20N2/c1-6-9(7-2)10(8-12)13-11(3,4)5/h13H,6-7H2,1-5H3

InChI Key

WKXHBIGJRYEARW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)NC(C)(C)C)CC

Origin of Product

United States

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